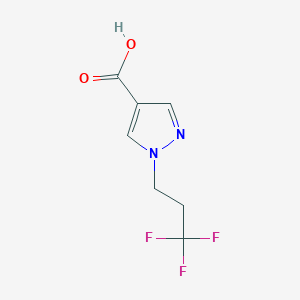

1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Description

Significance of Fluorinated Pyrazoles in Chemical Research

Fluorinated pyrazoles have established themselves as fundamental structural components in modern chemical research, playing crucial roles across diverse scientific disciplines including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. The significance of these compounds stems from the unique physicochemical properties introduced by fluorine substitution, which fundamentally alters the electronic characteristics, metabolic stability, and biological interactions of the pyrazole scaffold. Research has demonstrated that the incorporation of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, thereby enhancing bioavailability and affinity for target proteins. This phenomenon has contributed to the remarkable statistic that more than twenty percent of medications on the market contain fluorine, with nearly three hundred fluorine-containing drugs having received official approval for therapeutic use.

The heterocyclic pyrazole ring system itself provides an excellent foundation for fluorine incorporation due to its chemical stability and versatility in synthetic modifications. Pyrazole molecules can be generated through hydrazines reacting with 1,3-dielectrophilic units such as 1,3-dicarbonyl compounds or with alpha,beta-unsaturated carbonyl compounds. The five-membered aromatic ring containing two adjacent nitrogen atoms offers multiple substitution sites for fluorine-containing groups, enabling precise control over the resulting compound's properties. The electron-withdrawing nature of fluorine substituents particularly enhances the biological activity of pyrazole derivatives, as evidenced by the success of various pharmaceuticals and agrochemicals containing trifluoromethyl groups.

The research community has recognized fluorinated pyrazoles as privileged structural scaffolds for developing advanced materials and bioactive compounds. The unique characteristics of the carbon-fluorine bond, including its high electronegativity and small size, create distinctive intermolecular interactions that influence molecular recognition, membrane permeability, and enzymatic interactions. These properties have made fluorinated pyrazoles increasingly valuable in the development of enzyme inhibitors, receptor antagonists, and other bioactive molecules where precise molecular recognition is essential.

Historical Development of Trifluoropropyl-Substituted Pyrazoles

The historical development of trifluoropropyl-substituted pyrazoles represents a significant evolution in fluorinated heterocyclic chemistry, building upon foundational work in pyrazole synthesis that dates back to the nineteenth century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who reacted beta-diketones with hydrazine derivatives to produce two regioisomeric products. This pioneering work established the fundamental synthetic approach that would later be adapted for fluorinated variants. The development of trifluoropropyl-substituted pyrazoles emerged as part of broader efforts to incorporate fluorinated alkyl chains into heterocyclic systems, driven by the recognition that such modifications could dramatically enhance biological activity and chemical stability.

The evolution of synthetic methodologies for trifluoropropyl-substituted pyrazoles has been characterized by continuous refinement of reaction conditions and expansion of substrate scope. Early synthetic approaches often suffered from poor regioselectivity, producing mixtures of isomers that complicated purification and characterization. However, advances in synthetic chemistry have led to the development of highly regioselective methods that provide access to specific substitution patterns with excellent selectivity. For instance, the sequential (3 + 2)-cycloaddition of fluorinated nitrile imines with enones has been demonstrated to proceed in a fully regio- and diastereoselective manner, leading to trans-configured 5-acyl-pyrazolines that can be subsequently aromatized under controlled conditions.

The increasing sophistication of synthetic methods has been accompanied by growing recognition of the unique properties conferred by trifluoropropyl substitution. Unlike shorter fluorinated alkyl groups, the trifluoropropyl moiety provides an optimal balance of lipophilicity and electronic effects, making it particularly valuable for applications requiring enhanced membrane permeability and metabolic stability. Research has shown that 3-trifluoromethylated pyrazoles have been particularly successful as structural scaffolds for agrochemicals, pharmaceuticals, and advanced materials, with the trifluoropropyl variant offering additional flexibility in molecular design.

Position of 1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-4-Carboxylic Acid in Modern Chemistry

This compound occupies a distinctive position in modern chemistry as a representative example of advanced fluorinated heterocyclic design that combines multiple functional elements to achieve enhanced chemical and biological properties. The compound's molecular formula, C7H7F3N2O2, encompasses a molecular weight of 208.15 grams per mole, with the International Union of Pure and Applied Chemistry name reflecting its precise structural arrangement. The compound's structure features a pyrazole ring substituted with a trifluoropropyl group at the 1-position and a carboxylic acid functionality at the 4-position, creating a unique combination of electronic and steric effects that distinguish it from other fluorinated pyrazole derivatives.

The strategic positioning of functional groups in this compound exemplifies modern principles of medicinal chemistry and molecular design. The trifluoropropyl substituent at the 1-position provides enhanced lipophilicity and metabolic stability through the strong carbon-fluorine bonds, while the carboxylic acid group at the 4-position offers opportunities for hydrogen bonding, salt formation, and further synthetic elaboration. This combination creates a versatile scaffold that can be readily modified for specific applications while maintaining the beneficial properties conferred by fluorine substitution. The compound's design reflects contemporary understanding of structure-activity relationships in fluorinated heterocycles, where the careful placement of functional groups can optimize both chemical reactivity and biological activity.

In the context of contemporary chemical research, this compound represents an important building block for the synthesis of more complex fluorinated molecules. The carboxylic acid functionality serves as a versatile handle for amide formation, ester synthesis, and other coupling reactions, enabling the construction of diverse molecular architectures while preserving the unique properties of the fluorinated pyrazole core. Patent literature has documented various synthetic approaches to related compounds, including multi-step processes involving condensation reactions, cyclization procedures, and oxidative transformations. These synthetic developments have positioned fluorinated pyrazole-carboxylic acids as valuable intermediates in pharmaceutical and agrochemical research, where the combination of metabolic stability and synthetic versatility is particularly advantageous.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C7H7F3N2O2 | Defines elemental composition and molecular weight calculations |

| Molecular Weight | 208.15 g/mol | Important for dosing calculations and analytical method development |

| Structural Features | Trifluoropropyl at position 1, carboxylic acid at position 4 | Determines chemical reactivity and biological properties |

| Heterocyclic Core | Five-membered pyrazole ring with two nitrogen atoms | Provides aromatic stability and multiple substitution sites |

| Functional Groups | Carboxylic acid, trifluoropropyl chain | Enable diverse chemical transformations and biological interactions |

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCXKNYGYVZXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342402-27-0 | |

| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 3,3,3-Trifluoropropyl bromide or related trifluoropropyl halides serve as alkylating agents for the pyrazole nitrogen.

- 1H-Pyrazole-4-carboxylic acid or its derivatives provide the pyrazole core with a carboxyl group at the 4-position.

- Fluoroalkyl diketones or dimethylaminomethylene derivatives are used as intermediates for ring formation.

Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Preparation of fluoroalkyl diketone intermediate | Fluoroacetyl halide + dimethylaminovinyl methyl ketone, solvent: dichloromethane, controlled temperature | Formation of 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione intermediate with >95% purity |

| 2 | Cyclization with hydrazine | Methylhydrazine aqueous solution, temperature -25 to -20 °C, catalyst presence | Formation of 1-methyl-3-(trifluoromethyl)-4-acetylpyrazole derivative |

| 3 | Oxidation and hydrolysis | Alkali oxidation followed by acidification | Conversion of acetyl group to carboxylic acid, yielding 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid |

| 4 | N-alkylation | Reaction with 3,3,3-trifluoropropyl bromide or halide under controlled solvent and temperature | Introduction of 3,3,3-trifluoropropyl group at N-1 position |

| 5 | Purification | Recrystallization or chromatographic methods | Isolation of pure 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid |

Reaction Conditions and Optimization

- Temperature Control: Critical during cyclization and alkylation steps to avoid side reactions and isomer formation. For example, dropwise addition at -25 °C to -20 °C is common.

- Solvent Choice: Dichloromethane or acetonitrile are preferred for bromination and alkylation steps due to good solubility and reaction control.

- Catalysts and Acid/Base Use: Acid-binding agents and catalysts improve yields and reduce impurities during condensation and cyclization.

- Purification: Multiple recrystallizations may be necessary to achieve >99.5% purity, especially to reduce isomeric impurities.

Research Findings and Industrial Relevance

- The preparation method adapted from patent literature emphasizes a short synthetic route with high atom economy and low waste generation, making it suitable for industrial scale-up.

- Yields in each step are reported to be high, often exceeding 90%, with overall yields around 75-85% after purification.

- The use of continuous flow reactors in industrial settings has been proposed to enhance reaction efficiency and product consistency.

- Analytical techniques such as gas chromatography and liquid chromatography are employed to monitor reaction progress and purity.

- The presence of the trifluoropropyl group enhances the compound's lipophilicity and bioavailability, which is relevant for its biological activity.

Comparative Table of Preparation Steps and Conditions

| Preparation Step | Reagents | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluoroalkyl diketone synthesis | Fluoroacetyl halide, dimethylaminovinyl methyl ketone | 0 to room temp | Dichloromethane | >95 (crude) | High purity intermediate |

| Cyclization with methylhydrazine | Methylhydrazine aqueous solution | -25 to -20 | Dichloromethane | ~90 | Controlled addition critical |

| Oxidation and acidification | Alkali, acid | Ambient | Aqueous/organic | ~85 | Converts acetyl to carboxylic acid |

| N-alkylation with trifluoropropyl bromide | 3,3,3-Trifluoropropyl bromide | Ambient to reflux | Acetonitrile or DCM | 80-90 | Optimized for minimal by-products |

| Purification | Recrystallization | Ambient | Various solvents | >99.5 purity | Multiple recrystallizations may be needed |

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Chemistry

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid is primarily used as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI) in fungal pathogens. Its derivatives have shown effectiveness against a range of fungal diseases affecting crops:

- Fungicidal Activity : Compounds derived from this pyrazole have been incorporated into several commercial fungicides such as fluxapyroxad and benzovindiflupyr. These fungicides are effective against major crop pests like Alternaria species and Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

Pharmaceuticals

Research has highlighted the potential pharmaceutical applications of pyrazole derivatives, including:

- Anticancer Activity : Certain pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) by inducing apoptosis . The incorporation of trifluoropropyl groups has been noted to enhance the biological activity of these compounds.

- Anti-inflammatory and Analgesic Properties : Studies have indicated that some derivatives possess anti-inflammatory and analgesic activities, making them candidates for further drug development .

Case Study 1: Agricultural Application

In a field study conducted with fluxapyroxad (a derivative containing this compound), researchers found significant reductions in disease severity caused by Zymoseptoria tritici. The compound demonstrated a broad spectrum of activity against various fungal species, contributing to improved crop yields .

Case Study 2: Pharmaceutical Development

A series of pyrazole derivatives were synthesized to evaluate their anticancer properties. Among these, a specific derivative with the trifluoropropyl substituent showed enhanced cytotoxicity against A549 cells compared to its non-fluorinated counterparts. This indicates that fluorinated groups may play a crucial role in increasing biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism by which 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Notes:

- XLogP³ : Estimated using substituent contributions. The trifluoropropyl group increases lipophilicity compared to methyl or phenyl substituents.

- Substituent Impact: Trifluoropropyl (CF₃CH₂CH₂): Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and hydrophobic character . Trifluoromethyl (CF₃): A common bioisostere for chlorine or methyl groups, improving pharmacokinetic profiles .

Biological Activity

1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1342402-27-0) is a pyrazole derivative characterized by a trifluoropropyl group attached to the pyrazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.

- Molecular Formula : C7H7F3N2O2

- Molecular Weight : 208.14 g/mol

- Structural Formula : Structural Formula

Safety Information

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed

- H335: May cause respiratory irritation

- H319: Causes serious eye irritation

- H315: Causes skin irritation

Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation during handling.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoropropyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological membranes.

Biological Studies

Recent studies have explored the compound's potential as an antimicrobial agent, as well as its role in modulating various signaling pathways. Here are some notable findings:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the trifluoropropyl group may enhance these effects by altering membrane permeability or enzyme inhibition.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects in diseases such as cancer.

Case Studies

- Study on Antimicrobial Properties :

- Enzyme Inhibition Study :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-tert-butyl-1H-pyrazole-4-carboxylic acid | C8H10N2O2 | Moderate enzyme inhibition |

| 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | C7H6BrF3N2O2 | Enhanced antimicrobial activity |

Q & A

Q. What are the key synthetic methodologies for preparing 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with trifluoropropyl hydrazine derivatives. For example, describes a related synthesis route for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using ethyl acetoacetate, DMF-DMA, and phenylhydrazine. To optimize yields for trifluoropropyl derivatives, parameters like temperature (40–100°C), solvent polarity, and catalyst selection (e.g., palladium acetate in ) are critical. Microwave-assisted synthesis may reduce reaction times and improve regioselectivity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Combined spectral methods are essential:

- NMR : Resolve substitution patterns (e.g., trifluoropropyl group at N1 via H and F NMR).

- FT-IR : Confirm carboxylic acid (-COOH) and pyrazole ring vibrations (C=N stretching ~1600 cm).

- HPLC/MS : Assess purity and molecular ion peaks (e.g., ESI-MS in for related analogs).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (as in for structural analogs) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

and highlight hazards such as acute toxicity and skin corrosion. Key precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Avoid contact with incompatible reagents (e.g., strong oxidizers).

- Store in sealed containers under inert conditions (N atmosphere) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of trifluoropropyl-substituted pyrazole derivatives in nucleophilic reactions?

Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), can model electronic effects of the trifluoropropyl group. For example, used computational studies to analyze substituent effects on pyrazole reactivity. Key parameters include Fukui indices for electrophilic/nucleophilic sites and frontier molecular orbital (FMO) analysis to predict reaction pathways .

Q. What strategies resolve contradictions in spectral data (e.g., 13^{13}13C NMR shifts) for structurally similar pyrazole-4-carboxylic acid analogs?

Contradictions arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

Q. How does the trifluoropropyl group influence the compound’s biological activity, particularly in enzyme inhibition or receptor binding?

The trifluoropropyl group enhances lipophilicity and metabolic stability. and show that trifluoromethyl/trifluoropropyl groups in pyrazole derivatives modulate mTOR/p70S6K inhibition and autophagy induction. Structure-activity relationship (SAR) studies can isolate steric and electronic contributions via analogs with varying fluorination patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

Stability studies (e.g., forced degradation at pH 1–13 and 40–80°C) coupled with LC-MS/MS can identify degradation pathways. notes potential decomposition into CO, CO, and nitrogen oxides under extreme conditions. Accelerated stability testing under ICH guidelines is recommended .

Q. How can regioselective functionalization of the pyrazole ring be achieved to synthesize novel derivatives for target-specific applications?

Directing groups (e.g., -COOH at C4) guide regioselectivity. demonstrates palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups. Microwave-assisted C–H activation (e.g., using Ru or Rh catalysts) enables late-stage diversification .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.